3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-({Bicyclo[221]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the amino and thiolane-dione moieties. Common reagents used in these reactions include dienes, dienophiles, and various catalysts to facilitate the cycloaddition and subsequent transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used .
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol
- 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide
- Bicyclo[2.2.1]heptan-2-one
Uniqueness
3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione stands out due to its thiolane-dione moiety, which imparts unique chemical reactivity and potential biological activity. This distinguishes it from other bicyclo[2.2.1]heptane derivatives, which may lack this functional group and its associated properties .
Properties
Molecular Formula |
C11H19NO2S |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C11H19NO2S/c13-15(14)4-3-10(7-15)12-11-6-8-1-2-9(11)5-8/h8-12H,1-7H2 |
InChI Key |
ZTZPOXVQQZOACA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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